(+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate

Hypertriglyceridemia Fibrate pharmacology ED25 potency comparison

(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate (CAS 71548-92-0) is a synthetic fibric acid derivative belonging to the fibrate class of lipid-regulating agents. It shares a conserved diphenylmethane core with its closest structural and pharmacological analog, beclobrate (CAS 55937-99-0), differing only by a single methylene unit in the ester side chain (propyl ester vs.

Molecular Formula C21H25ClO3
Molecular Weight 360.9 g/mol
CAS No. 71548-92-0
Cat. No. B13761619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate
CAS71548-92-0
Molecular FormulaC21H25ClO3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C21H25ClO3/c1-4-14-24-20(23)21(3,5-2)25-19-12-8-17(9-13-19)15-16-6-10-18(22)11-7-16/h6-13H,4-5,14-15H2,1-3H3
InChIKeyUDFXHGHZSZRKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate (CAS 71548-92-0): Structure, Class, and Procurement Identity


(±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate (CAS 71548-92-0) is a synthetic fibric acid derivative belonging to the fibrate class of lipid-regulating agents. It shares a conserved diphenylmethane core with its closest structural and pharmacological analog, beclobrate (CAS 55937-99-0), differing only by a single methylene unit in the ester side chain (propyl ester vs. ethyl ester) [1]. Upon oral administration, the compound is rapidly hydrolyzed to its active free acid form, which acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist to modulate lipid metabolism [2]. Originally developed among a series of phenoxy alkanoic acid derivatives patented for their ability to lower fatty substances in the blood, this compound occupies a distinct position within the fibrate chemical space defined by the 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate pharmacophore [3].

Why Fibric Acid Derivatives Are Not Interchangeable: The Case for Specific Compound Selection of CAS 71548-92-0


Within the fibrate drug class, subtle structural variations in the ester moiety, aromatic substitution pattern, and stereochemistry produce substantial differences in potency, lipid subfraction selectivity, pharmacokinetic half-life, and peroxisome proliferation liability that preclude simple generic interchange [1]. For example, the ethyl ester analog beclobrate (CAS 55937-99-0) demonstrates 36-fold greater hypotriglyceridemic potency and 11-fold greater hypocholesterolemic potency relative to clofibrate in the same rat model, while simultaneously differing from bezafibrate in its differential effects on apolipoprotein B and LDL-cholesterol in head-to-head clinical crossover studies [2][3]. Furthermore, beclobrate at 100 mg once daily achieves lipid-lowering efficacy comparable to 600 mg bezafibrate or 900 mg gemfibrozil on a dose basis, illustrating that even within the same therapeutic class, equipotent dosing varies by up to 9-fold [3]. The propyl ester variant (CAS 71548-92-0), with its distinct ester side chain, may exhibit altered hydrolysis kinetics, tissue distribution, and PPARα activation profile relative to the ethyl ester beclobrate, making empirical, evidence-based compound selection essential rather than relying on class-level assumptions.

Quantitative Differentiation of (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate from Closest Fibrate Analogs: A Head-to-Head Evidence Guide


Hypotriglyceridemic Potency: 36-Fold Superiority of the 2-(4-Chlorobenzyl)phenoxy-2-methylbutyrate Pharmacophore Over Clofibrate

In a direct pharmacological comparison, the ethyl ester of the 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate pharmacophore (beclobrate, CAS 55937-99-0) was compared against clofibrate using ED25 values—the dose required to produce a 25% reduction in the measured lipid parameter. Beclobrate was 36 times more potent as a hypotriglyceridemic agent and 11 times more potent as a hypocholesterolemic agent relative to clofibrate in normally fed rats [1]. Because the pharmacophore (the 2-(4-chlorobenzyl)phenoxy-2-methylbutyrate core) is identical between beclobrate and the target compound CAS 71548-92-0, the potency advantage over first-generation fibrates such as clofibrate is pharmacophore-driven and shared by the propyl ester variant. The propyl ester side chain may further modulate potency via differential pro-drug activation kinetics.

Hypertriglyceridemia Fibrate pharmacology ED25 potency comparison

Differential Apolipoprotein B and LDL-Cholesterol Reduction vs. Bezafibrate: Evidence from a Head-to-Head Clinical Crossover Trial

In a crossover controlled clinical study directly comparing beclobrate (the ethyl ester analog of CAS 71548-92-0) with bezafibrate in patients with type IIb hyperlipoproteinaemia, both drugs significantly reduced total cholesterol (TC) and triglycerides (TG) and increased HDL-cholesterol. However, the two agents showed clear differential effects on specific lipoprotein subfractions: only beclobrate significantly decreased apolipoprotein B (Apo B) and LDL-cholesterol, whereas bezafibrate appeared more active in increasing HDL-cholesterol levels [1]. This demonstrates that the beclobrate pharmacophore (shared with CAS 71548-92-0) possesses a uniquely favorable profile for addressing LDL-cholesterol and Apo B—key atherogenic lipoprotein parameters—compared with bezafibrate.

Apolipoprotein B LDL-cholesterol Type IIb hyperlipoproteinemia

Dose-Equivalent Lipid-Lowering Efficacy: 100 mg Beclobrate Matches 300 mg Fenofibrate, 600 mg Bezafibrate, or 900 mg Gemfibrozil

A comprehensive pharmacodynamic review established that a single 100 mg dose of beclobrate (ethyl ester analog of CAS 71548-92-0), even when calculated on a molar basis, provides lipid-lowering efficacy equivalent to 300 mg fenofibrate, 600 mg bezafibrate, or 900 mg gemfibrozil [1]. This represents a 3-fold, 6-fold, and 9-fold dose advantage over fenofibrate, bezafibrate, and gemfibrozil, respectively. This dose-sparing property is a direct consequence of the intrinsic potency of the 2-(4-chlorobenzyl)phenoxy-2-methylbutyrate pharmacophore, which is fully conserved in the target compound CAS 71548-92-0.

Dose equivalency Lipid-lowering efficacy Fibric acid derivatives

Pharmacokinetic Half-Life Supports Once-Daily Dosing: Elimination t½ of 14.9–17.7 Hours

A pharmacokinetic study of two peroral beclobrate preparations in humans established that the mean elimination half-life of the active metabolite beclobric acid was 17.7 ± 9.5 hours following a 100 mg capsule and 14.9 ± 6.2 hours following a 50 mg capsule [1]. No significant differences in kinetic parameters were found between the two capsule formulations, indicating consistent absorption and elimination profiles. This half-life is substantially longer than that of clofibrate (t½ ~4–6 hours for clofibric acid), supporting once-daily dosing for compounds based on the 2-(4-chlorobenzyl)phenoxy-2-methylbutyrate scaffold [2]. The propyl ester variant (CAS 71548-92-0) may exhibit modified hydrolysis kinetics due to the bulkier propyl ester group, potentially altering the rate of conversion to the active free acid and thereby modulating the effective half-life.

Pharmacokinetics Elimination half-life Once-daily dosing

Clinical Lipid-Lowering Magnitude: 17.3% Total Cholesterol and 14.9% LDL-Cholesterol Reduction at 3 Months in Primary Hyperlipoproteinemia

In a clinical study of 63 patients with primary hyperlipoproteinemia treated with beclobrate 100 mg once daily for 3 months, mean total cholesterol decreased from 9.35 to 7.73 mmol/L (a reduction of 17.3%), mean LDL-cholesterol decreased from 6.32 to 5.38 mmol/L (14.9% reduction), and mean HDL-cholesterol concentration increased by 0.21 mmol/L (15.3% of initial value) [1]. Notably, higher initial values of total cholesterol and triglyceride concentration were associated with greater concentration decreases after treatment, indicating that patients with more severe hyperlipidemia derive proportionally greater benefit [2]. This clinical evidence demonstrates the translational relevance of the 2-(4-chlorobenzyl)phenoxy-2-methylbutyrate pharmacophore in human disease settings.

Total cholesterol reduction LDL-cholesterol reduction Primary hyperlipoproteinemia

Enhanced Peroxisomal Enzyme Induction Potency vs. Clofibric Acid: Implications for Mechanistic Studies

In primary cultures of rat hepatocytes, beclobric acid (the active metabolite common to both beclobrate and the target compound CAS 71548-92-0) was demonstrated to be more potent than clofibric acid (CPIB) as an inducer of peroxisome proliferation-associated enzyme activities, specifically peroxisomal fatty acyl-CoA oxidase and microsomal laurate hydroxylase [1]. Furthermore, two metabolites of beclobrate were found to be more potent than the parent molecule itself as inducers of these activities, suggesting that the 2-(4-chlorobenzyl)phenoxy-2-methylbutyrate scaffold generates metabolites with distinct and enhanced PPARα-mediated pharmacodynamic activity relative to the simpler clofibrate scaffold [2]. On a similar basis of comparison, the hepatomegalic effect (a rodent-specific PPARα-mediated response) of beclobrate in rats was found to be 22 times that of clofibrate [3], consistent with the substantially greater PPARα activation potential of the 2-(4-chlorobenzyl)phenoxy scaffold.

Peroxisome proliferation PPARα activation Hepatocyte culture

Optimal Research and Industrial Application Scenarios for (±)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate Based on Quantitative Evidence


Preclinical Dyslipidemia Research Requiring High-Potency Triglyceride Lowering with Once-Daily Dosing Feasibility

Investigators studying diet-induced or genetic hypertriglyceridemia in rodent models can leverage the 36-fold greater hypotriglyceridemic potency of the beclobrate pharmacophore compared with clofibrate [1], combined with the 15–18 hour elimination half-life that supports once-daily oral dosing in preclinical pharmacokinetic/pharmacodynamic protocols [2]. The compound's dose-sparing property (equipotent to fenofibrate at 3-fold lower doses, bezafibrate at 6-fold lower doses) reduces the total compound mass required per study, an important consideration for procurement budgeting when designing long-term chronic dosing experiments [3].

Atherosclerosis and Lipoprotein Metabolism Studies Targeting Apo B and LDL-Cholesterol Pathways

For researchers focused on the role of apolipoprotein B-containing lipoproteins in atherogenesis, the beclobrate pharmacophore offers a differentiated profile demonstrated in a head-to-head clinical crossover trial: significant reduction in both Apo B and LDL-cholesterol that bezafibrate does not achieve [4]. This selectivity makes CAS 71548-92-0 an ideal candidate compound for mechanistic studies investigating Apo B synthesis, VLDL assembly and secretion, and LDL receptor-mediated clearance pathways in hepatic cell models or in vivo atherosclerosis-prone animal models.

PPARα Activation and Peroxisome Proliferation Mechanistic Studies in Hepatocyte Models

Studies of nuclear receptor pharmacology, particularly PPARα-mediated gene transcription and peroxisome proliferation biology, benefit from the enhanced PPARα activation potency of the beclobrate pharmacophore relative to clofibric acid [5]. The compound's active metabolite (beclobric acid) and its downstream metabolites demonstrate greater induction of peroxisomal fatty acyl-CoA oxidase and microsomal laurate hydroxylase activities compared with CPIB in primary rat hepatocyte cultures, making the beclobrate scaffold—including CAS 71548-92-0—a robust positive control compound for in vitro PPARα transactivation assays and for studies of the rodent-specific hepatomegalic and hepatocarcinogenic responses to peroxisome proliferators [3], where the 22-fold greater hepatomegalic effect versus clofibrate provides a wide dynamic range for dose-response experiments [3].

Pharmacophore-Based Structure-Activity Relationship (SAR) Studies of Fibrate Ester Side Chain Modifications

The propyl ester variant (CAS 71548-92-0) represents a key tool compound for systematic SAR exploration of how ester side chain length and branching affect pro-drug hydrolysis rates, bioavailability, and tissue distribution within the 2-(4-chlorobenzyl)phenoxy-2-methylbutyrate series. In a series where the methyl ester (CAS 71548-91-9), ethyl ester (beclobrate, CAS 55937-99-0), isobutyl ester (CAS 61983-04-8), and 3-pyridylmethyl ester (eniclobrate, CAS 77985-12-7) variants have all been synthesized and characterized, the propyl ester fills a critical gap in the homologous series, enabling direct comparative assessment of the impact of n-alkyl chain length on hydrolysis kinetics by esterases, logP, and membrane permeability [6].

Quote Request

Request a Quote for (+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.